molecular formula C16H16N4O2S B2927055 N-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide CAS No. 2379997-71-2

N-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide

Cat. No.: B2927055
CAS No.: 2379997-71-2
M. Wt: 328.39
InChI Key: WOKPDCREBLHABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide is a complex organic compound that features a combination of a thiophene ring, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide typically involves multiple steps. One common method is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is environmentally benign.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-22-14-6-4-12(5-7-14)10-20-11-13(18-19-20)9-17-16(21)15-3-2-8-23-15/h2-8,11H,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKPDCREBLHABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.